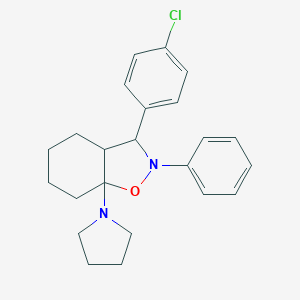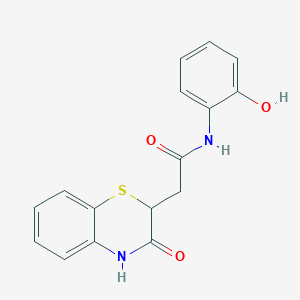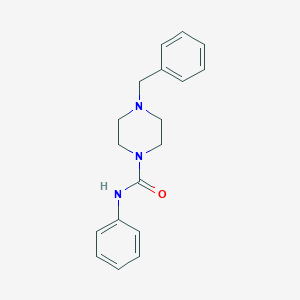
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzisoxazole derivative, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, such as GABA, glutamate, and serotonin. Moreover, it has been reported to interact with various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been shown to exhibit various biochemical and physiological effects, such as the modulation of neurotransmitter systems, the inhibition of enzyme activity, and the regulation of gene expression. Moreover, it has been reported to exhibit significant antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole in lab experiments include its diverse biological activities, high potency, and low toxicity. Moreover, it is relatively easy to synthesize and purify, which makes it an attractive compound for medicinal chemistry and pharmacological studies. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
The future directions for the study of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole include the identification of its molecular targets, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. Moreover, further studies are needed to investigate its potential applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new synthetic methods and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole involves the reaction of 4-chlorobenzaldehyde, acetophenone, and pyrrolidine in the presence of an acidic catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of a Schiff base, cyclization, and reduction. The final product is obtained in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess diverse biological activities, such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, it has been reported to exhibit significant activity against various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C23H27ClN2O |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-phenyl-7a-pyrrolidin-1-yl-3,3a,4,5,6,7-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C23H27ClN2O/c24-19-13-11-18(12-14-19)22-21-10-4-5-15-23(21,25-16-6-7-17-25)27-26(22)20-8-2-1-3-9-20/h1-3,8-9,11-14,21-22H,4-7,10,15-17H2 |
InChI-Schlüssel |
VTHPIPJKAPTIFC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
Kanonische SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)


![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)


